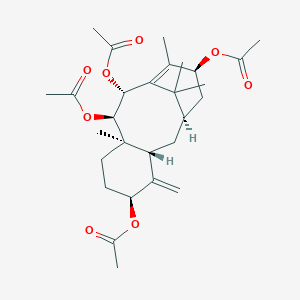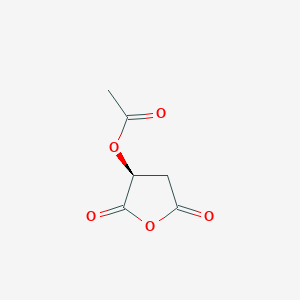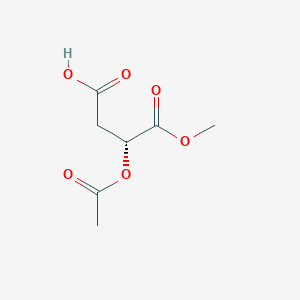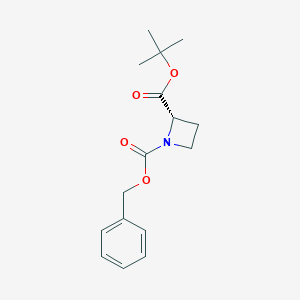
3-Cyanopyridine-2,4,5,6-d4
Descripción general
Descripción
3-Cyanopyridine-2,4,5,6-d4, also known as Nicotinonitrile, is an organic compound with the formula NCC5H4N . The molecule consists of a pyridine ring with a nitrile group attached to the 3-position . It is a colorless solid .
Synthesis Analysis
3-Cyanopyridine is produced by ammoxidation of 3-methylpyridine . The reaction is as follows: H3CC5H4N + NH3 + 1.5 O2 → NCC5H4N + 3 H2O .Molecular Structure Analysis
The molecular formula of 3-Cyanopyridine is C6H4N2 . Its molecular weight is 104.1094 .Chemical Reactions Analysis
Nicotinonitrile is a precursor to the vitamin niacin . Nitrilase-catalyzed hydrolysis of 3-cyanopyridine by means of immobilized Rhodococcus rhodochrous J1 strains leads in quantitative yield to nicotinamide (vitamin B3) . The enzyme allows for a more selective synthesis as further hydrolysis of the amide to nicotinic acid is avoided . Oxidation of 3-cyanopyridine with hydrogen peroxide gives 3-cyanopyridine N-oxide, which hydrolyzes to nicotinic acid N-oxide, a precursor to pharmaceuticals .Physical And Chemical Properties Analysis
3-Cyanopyridine has a density of 1.1590 g/cm3 . Its melting point is 51 °C (124 °F; 324 K) and its boiling point is 206.9 °C (404.4 °F; 480.0 K) . The vapor pressure is 0.296 mm Hg .Aplicaciones Científicas De Investigación
Antiproliferative Activity
3-Cyanopyridines have been reported to possess various pharmacological activities . In particular, derivatives of 3-Cyanopyridine-2,4,5,6-d4 have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . This makes them a potential candidate for cancer treatment research .
Synthesis of Pyridine Derivatives
3-Cyanopyridine-2,4,5,6-d4 is used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . These derivatives are produced in good yields and have potential applications in various fields .
Antibacterial Activity
2-Amino-3-Cyanopyridine derivatives synthesized using 3-Cyanopyridine-2,4,5,6-d4 have shown antibacterial activity . This suggests potential applications in the development of new antibacterial drugs .
Catalyst in Chemical Reactions
3-Cyanopyridine-2,4,5,6-d4 is used as a catalyst in the synthesis of 2-amino-3-cyanopyridine derivatives . The process involves one-pot multicomponent reactions (MCRs) and yields compounds with good to outstanding yields .
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
3-Cyanopyridine-2,4,5,6-d4 is used in the synthesis of pyrido[2,3-d]pyrimidine derivatives . These derivatives are synthesized by intermolecular cyclization of 2-amino-3-cyanopyridines .
Preparation of Tetrahydro Di-pyrazolopyridines
3-Cyanopyridine-2,4,5,6-d4 is used in the preparation of tetrahydro di-pyrazolopyridines . These compounds have potential applications in various fields .
Safety and Hazards
3-Cyanopyridine is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary target of 3-Cyanopyridine-2,4,5,6-d4 is the Survivin protein , an important member of the antiapoptotic protein family . This protein plays a crucial role in controlling the cell’s life cycle. Overexpression of survivin in tumor cells leads to inhibition of apoptosis, thus contributing to cancer cell proliferation .
Mode of Action
The 3-Cyanopyridine-2,4,5,6-d4 compound interacts with the Survivin protein at the BIR domain , which is the largest binding pocket in the Survivin dimer . The key to the efficacy of 3-cyanopyridines is their surface interaction with the survivin amino acid Ile74 .
Result of Action
The interaction of 3-Cyanopyridine-2,4,5,6-d4 with the Survivin protein leads to the inhibition of this protein, which in turn can lead to the induction of apoptosis in cancer cells . This makes 3-Cyanopyridine-2,4,5,6-d4 a potential candidate for anti-cancer therapies.
Propiedades
IUPAC Name |
2,4,5,6-tetradeuteriopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H/i1D,2D,3D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHSAQLYPIAIN-RZIJKAHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C#N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480991 | |
| Record name | 3-Cyanopyridine-2,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopyridine-2,4,5,6-d4 | |
CAS RN |
1020719-32-7 | |
| Record name | 3-Cyanopyridine-2,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)









![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)
